(S)-N-Nitroso Anatabine-d4
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Overview
Description
(S)-N-Nitroso Anatabine-d4 is a deuterated form of anatabine, a minor tobacco alkaloid found in the Solanaceae family of plants. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuteration of anatabine enhances its stability and allows for its use as a specific marker in scientific research, particularly in the detection of tobacco use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Nitroso Anatabine-d4 involves the deuteration of anatabineThe reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Nitroso Anatabine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
(S)-N-Nitroso Anatabine-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Serves as a marker for studying the metabolism and pharmacokinetics of anatabine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for tobacco use.
Industry: Utilized in the development of analytical methods for detecting tobacco-related compounds
Mechanism of Action
The mechanism of action of (S)-N-Nitroso Anatabine-d4 involves its interaction with nicotinic acetylcholine receptors. It acts as an agonist for these receptors, particularly the α4β2 and α6/α3β2β4 subunit-containing receptors. This interaction leads to the stimulation of dopamine release, which is associated with its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
(R,S)-Anatabine-d4: A racemic mixture of anatabine labeled with deuterium.
®-Anatabine-d4: The enantiomer of (S)-Anatabine-d4, also labeled with deuterium.
(S)-Anatabine: The non-deuterated form of (S)-N-Nitroso Anatabine-d4
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a specific marker in scientific research. This compound’s ability to act as an agonist for specific nicotinic acetylcholine receptors also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1/i3D,4D,6D,8D |
InChI Key |
ZJOFAFWTOKDIFH-IOADRVQPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CC=CCN2N=O)[2H] |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Origin of Product |
United States |
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